molecular formula C13H13BrN2 B1439243 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1105191-75-0

1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1439243
CAS No.: 1105191-75-0
M. Wt: 277.16 g/mol
InChI Key: FGWVVKIUKMWARH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a bromophenyl group attached to a tetrahydropyrrolo[1,2-a]pyrazine ring system

Scientific Research Applications

1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

    Target of action

    Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

    Biochemical pathways

    Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, 1-(4-Bromophenyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, there is a need for the development of new antimicrobial drugs due to the rapid growth in global antimicrobial resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization to form the desired pyrazine ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific ring system and the presence of the bromophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-11-5-3-10(4-6-11)13-12-2-1-8-16(12)9-7-15-13/h1-6,8,13,15H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWVVKIUKMWARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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